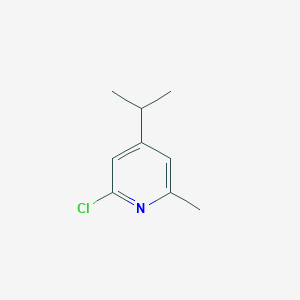
2-Chloro-4-isopropyl-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isopropyl-6-methylpyridine is a chemical compound with the molecular formula C9H12ClN . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, an isopropyl group, and a methyl group . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Scientific Research Applications
Synthesis and Preparation
The synthesis of chloromethylpyridines, including 2-Chloro-4-isopropyl-6-methylpyridine, involves multiple steps such as conversion of methylpyridines, nitration, and chlorination. These processes are crucial for preparing specific pyridine derivatives used in various applications. The study by Barnes et al. (1982) focuses on preparing 4- and 6-chloro-2-chloromethylpyridine, highlighting the significance of these compounds in chemical synthesis (Barnes, Hartley, & Jones, 1982).
Vibrational and Electronic Structure Analysis
Arjunan et al. (2012) conducted a comprehensive study on the vibrational, conformational, and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. This research provides insights into the molecular structure and behavior of such compounds, which is vital for understanding their potential applications in various fields (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Phase-Transfer Catalysed Alkylation
Research by Hart et al. (1979) discusses the transformation of methyl groups in pyridine rings into isopropyl and t-butyl groups through phase-transfer catalysed alkylation. This method is significant for the preparation of various substituted pyridines, including this compound (Hart, Killen, & Saunders, 1979).
Electrophoretic Separation Optimization
Wren (1991) explored the optimization of pH in the electrophoretic separation of methylpyridines, including this compound. This study is crucial for understanding the separation processes in analytical chemistry, which can be applied to a variety of scientific research contexts (Wren, 1991).
Antimicrobial Activity
Gangadasu et al. (2009) investigated the synthesis, photochemical E (trans)-->Z (cis) isomerization, and antimicrobial activity of 2-chloro-5-methylpyridine-3-olefin derivatives. The study's findings suggest potential applications of these compounds in the development of new antimicrobial agents (Gangadasu, Reddy, Ravinder, Kumar, Raju, Kumar, Murthy, & Rao, 2009).
Safety and Hazards
2-Chloro-4-isopropyl-6-methylpyridine is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces such as hydrogen bonding and van der Waals interactions .
Biochemical Pathways
Pyridine derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
properties
IUPAC Name |
2-chloro-6-methyl-4-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUNHGSPIGOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


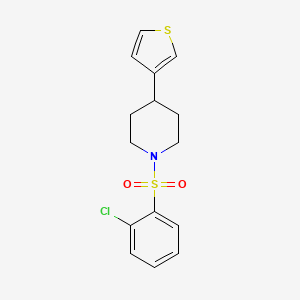
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
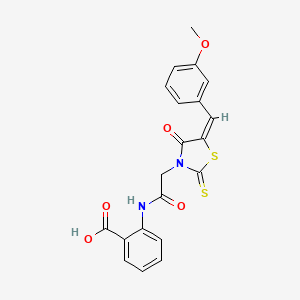
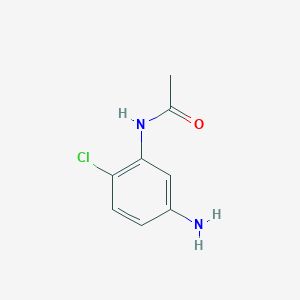

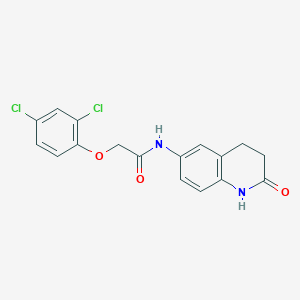
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)
![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)